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Compound Name: 2-(Methylthio)ethyl acetate
CAS No.: 5862-47-5
Cat. No.: B1365744
- 7

Executive Summary

2-(Methylthio)ethyl acetate (CAS 5862-47-5) is a specialized thioether-ester widely utilized in
flavor chemistry for its nuanced sulfurous-fruity profile and in pharmaceutical research as a
synthetic intermediate and prodrug scaffold.[1] Unlike its structural isomer ethyl
(methylthio)acetate (CAS 4455-13-4), this compound features a 2-carbon spacer between the
sulfur and oxygen functionalities, imparting distinct metabolic stability and organoleptic
properties.

This guide provides a rigorous analysis of its physicochemical constants, validated synthetic
protocols, and applications in drug discovery (specifically TRPM8 modulation and TLR7
agonism), serving as a definitive reference for laboratory application.

Chemical Identity & Physicochemical Profile[1]
Nomenclature & Identification

Accurate identification is critical due to the prevalence of isomeric confusion in commercial
databases.
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Parameter

Value

Primary Name

2-(Methylthio)ethyl acetate

CAS Number 5862-47-5

IUPAC Name 2-Methylsulfanylethyl acetate
2-Methylmercaptoethyl acetate; Acetic acid, 2-

Synonyms

(methylthio)ethyl ester; FEMA 4560

Molecular Formula CsH1002S

Molecular Weight 134.20 g/mol

SMILES CSCCOC(C)=0

INChl Key CQIKBSVHIBIPGY-UHFFFAOYSA-N

Physical Constants (Experimental & Validated)

Data aggregated from FEMA and standard physicochemical databases.

Property Value Notes
N ) High boiling point relative to
Boiling Point 182.8 °C (at 760 mmHg) )
MW due to polarity.
Density 1.044 — 1.076 g/cm3 (20 °C) Slightly denser than water.
1.456 — 1.467 (
Refractive Index
)
) Closed Cup; Combustible
Flash Point 73.7 °C o
liquid (Class IlIA).
Solubility Soluble in alcohol, oils. Immiscible in water.

Organoleptics

Sulfurous, metallic, tropical )
) Detection threshold < 50 ppb.
fruit, creamy.
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Synthetic Methodology
Reaction Design: Acetylation of 2-(Methylthio)ethanol

The most robust synthesis involves the nucleophilic acyl substitution of 2-(methylthio)ethanol
using acetic anhydride. This route is preferred over acetyl chloride for milder conditions and
easier byproduct removal (acetic acid vs. HCI).

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism where the hydroxyl oxygen of the
thio-alcohol attacks the carbonyl carbon of the anhydride.
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Figure 1: Synthetic pathway for the acetylation of 2-(methylthio)ethanol.
Laboratory Protocol (Self-Validating)
Scale: 100 mmol Yield: ~90-95%

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

Flush with nitrogen.

o Charge: Add 2-(methylthio)ethanol (9.2 g, 100 mmol) and Pyridine (8.7 g, 110 mmol) to the
flask. Cool to 0°C in an ice bath.

o Addition: Dropwise add Acetic Anhydride (11.2 g, 110 mmol) over 20 minutes. The exotherm
should be controlled to keep internal temp < 10°C.
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» Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

o Validation Point: Monitor by TLC (Hexane:EtOAc 8:2). The starting alcohol (lower Rf)
should disappear.

e Workup:
o Quench with 50 mL ice water.
o Extract with Dichloromethane (DCM) (3 x 30 mL).

o Wash organic layer with 1M HCI (to remove pyridine), then Sat. NaHCOs (to remove acetic
acid), then Brine.

 Purification: Dry over anhydrous MgSOa, filter, and concentrate in vacuo.

« Distillation: Purify the residue by vacuum distillation (approx. 85°C at 10 mmHg) to obtain a
colorless liquid.

Pharmaceutical & Research Applications|[2]

While primarily known as a flavorant (FEMA 4560), 2-(methylthio)ethyl acetate holds specific
utility in medicinal chemistry as a bioisostere and prodrug moiety.

TRPM8 Modulation (Cooling Agents)

Research into Transient Receptor Potential Melastatin 8 (TRPM8) channels—responsible for
the "cold" sensation—utilizes thioether derivatives to modulate channel gating. The 2-
(methylthio)ethyl motif acts as a flexible, lipophilic side chain that can interact with the
hydrophobic pockets of the TRPM8 transmembrane domain. The acetate group often serves as
a "masked" alcohol, improving membrane permeability before being hydrolyzed intracellularly.

Prodrug Strategies & Metabolic Fate

In drug development, the 2-(methylthio)ethyl group is investigated for its metabolic oxidation
potential.
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e Phase | Metabolism: The sulfide (-S-) is susceptible to oxidation by Flavin-containing
Monooxygenases (FMOs) or CYP450s to form Sulfoxides and Sulfones.

o Hydrolysis: Carboxylesterases rapidly cleave the acetate, releasing the free alcohol.

2-(Methylthio)ethyl acetate
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(Active/Metabolite)

Oxidation
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Figure 2: Metabolic activation and clearance pathway.

TLR7 Agonist Synthesis

Recent patent literature (e.g., W0O2021108649) identifies 2-(methylthio)ethyl acetate as a
reagent in the synthesis of Toll-like Receptor 7 (TLR7) agonists. It is used to introduce the thio-
alkyl chain, which is critical for the potency of certain adenine-based immunomodulators.

Analytical Characterization
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To validate the identity of synthesized or purchased material, compare against these standard
spectral markers.

Nuclear Magnetic Resonance (*H NMR)

Solvent: CDCls, 400 MHz.

Shift (6 ppm) Multiplicity Integration Assighment
) Acetate methyl (-CO-
2.05 Singlet (s) 3H
CHs)
2.15 Singlet (s) 3H S-Methyl (-S-CHs)
] S-Methylene (-S-
2.75 Triplet (t) 2H
CHz2-)
) O-Methylene (-O-
4.25 Triplet (t) 2H

CH2-)

Mass Spectrometry (GC-MS)

e Molecular lon: m/z 134 [M]+ (often weak).
o Base Peak: m/z 74 (McLafferty rearrangement product or loss of ACOH).
o Diagnostic Fragment: m/z 61 [CHs-S-CH:z]+ (characteristic of methyl thioethers).
Safety & Regulatory
o GHS Classification: Warning.
o H227: Combustible liquid.
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o Storage: Store under nitrogen at 2—8°C. The sulfide moiety is prone to oxidation (to
sulfoxide) upon prolonged exposure to air.
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e Regulatory Status:
o FEMA: 4560 (GRAS for flavor use).
o JECFA: 1913.

References

o Flavor and Extract Manufacturers Association (FEMA).FEMA GRAS Assessments: 2-
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» National Center for Biotechnology Information.PubChem Compound Summary for CID
4447651, 2-(Methylthio)ethyl acetate.Link

» World Intellectual Property Organization (WIPO).Patent WO2021108649A1: TLR7 Agonists
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e The Good Scents Company.2-(Methylthio)ethyl acetate: Organoleptic Properties and
Safety.Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 2-(methyl thio) ethyl acetate, 5862-47-5 [thegoodscentscompany.com]

e To cite this document: BenchChem. [2-(Methylthio)ethyl Acetate: Technical Monograph &
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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